An In-depth Technical Guide to the Synthesis and Characterization of 25I-NBMD Hydrochloride
An In-depth Technical Guide to the Synthesis and Characterization of 25I-NBMD Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of 25I-NBMD hydrochloride (hydrochloride), a potent and selective partial agonist for the serotonin (B10506) 5-HT₂ₐ receptor. This document details the chemical properties, a representative synthesis protocol, extensive characterization data, and the primary signaling pathway associated with its pharmacological activity. All quantitative data is summarized in structured tables, and key experimental methodologies are described in detail.
Chemical and Physical Properties
25I-NBMD hydrochloride is a derivative of the phenethylamine (B48288) hallucinogen 2C-I, distinguished by the addition of a methylenedioxy-benzyl group to the amine.[1] This structural modification significantly enhances its affinity and activity at the serotonin 5-HT₂ₐ receptor.[1] It is primarily utilized as an analytical reference standard and a research tool in chemistry and biology for studying serotonin receptor interactions.[2]
| Property | Value | Reference(s) |
| Formal Name | N-(benzo[d][3][4]dioxol-4-ylmethyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine, monohydrochloride | [1] |
| Synonym(s) | Cimbi-29, NBMD-2C-I | [1][5] |
| CAS Number | 1539266-14-2 | [1] |
| Molecular Formula | C₁₈H₂₀INO₄ • HCl | [1] |
| Formula Weight | 477.7 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% | [1] |
| UV λmax | 204, 235, 294 nm | [1] |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 20 mg/mL, DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL | [1] |
Synthesis of 25I-NBMD Hydrochloride
The most prevalent and documented method for the synthesis of 25I-NBMD is through a reductive amination process.[2] This reaction involves the condensation of a primary amine with an aldehyde to form an imine, which is then reduced to a secondary amine.
Synthesis Workflow
The overall synthetic pathway is illustrated below.
Caption: Synthesis workflow for 25I-NBMD Hydrochloride.
Experimental Protocol (Representative)
Materials:
-
2-(4-iodo-2,5-dimethoxyphenyl)ethanamine (2C-I)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Methanol (B129727) (MeOH) or Dichloromethane (B109758) (DCM)
-
Glacial acetic acid (optional, as catalyst)
-
Hydrochloric acid (HCl) solution in a suitable solvent (e.g., diethyl ether or isopropanol)
-
Dichloromethane (DCM) for extraction
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 2-(4-iodo-2,5-dimethoxyphenyl)ethanamine (1.0 eq) and benzo[d][3][4]dioxole-4-carbaldehyde (1.0-1.2 eq) in a suitable solvent such as methanol or dichloromethane. If necessary, a catalytic amount of glacial acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: To the stirred solution containing the presumed imine intermediate, add the reducing agent, sodium cyanoborohydride (1.5-2.0 eq) or sodium triacetoxyborohydride (1.5-2.0 eq), portion-wise. The reaction mixture is then stirred at room temperature for 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of water. If the reaction was carried out in methanol, the solvent is typically removed under reduced pressure. The residue is then taken up in dichloromethane and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated to yield the crude 25I-NBMD free base.
-
Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane/methanol) to afford the pure 25I-NBMD free base.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). To this solution, add a solution of hydrochloric acid in the same or a compatible solvent dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: The precipitated 25I-NBMD hydrochloride is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product as a crystalline solid.
Characterization of 25I-NBMD Hydrochloride
A combination of spectroscopic and chromatographic techniques is employed to confirm the identity, structure, and purity of the synthesized 25I-NBMD hydrochloride.
Spectroscopic Data
| Technique | Observed Data | Interpretation | Reference(s) |
| ¹H NMR | Aromatic protons, methoxy (B1213986) group protons (singlets), and aliphatic chain protons (multiplets) are expected. | Confirms the proton environment of the molecule. | [3] |
| ¹³C NMR | Aromatic carbons bonded to oxygen (145-160 ppm), other aromatic carbons (100-135 ppm), a distinctive carbon bonded to iodine (~80-85 ppm), methoxy carbons (~55 ppm), and aliphatic carbons are expected. | Confirms the carbon skeleton of the molecule. The signal for the carbon bonded to iodine is a key identifier. | [3] |
| Mass Spectrometry (MS) | DART-MS Fragment Formula: C₁₈H₂₀NO₄I, Calculated Mass: 442.0515. | Confirms the molecular weight and elemental composition of the free base. Fragmentation patterns provide structural information. | [4][6] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic peaks for N-H stretching (amine salt), C-H stretching (aromatic and aliphatic), C-O stretching (ethers), and aromatic ring vibrations are expected. | Identifies the functional groups present in the molecule. | [7][8] |
Note: Detailed ¹³C NMR and FTIR data for 25I-NBMD hydrochloride are not available in the cited literature. The provided interpretation is based on the known structure and data from closely related analogs like 25I-NBOMe.
Chromatographic Data
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS) is the primary method for assessing the purity of 25I-NBMD hydrochloride.
Representative HPLC-MS/MS Method:
-
Column: A C18 reversed-phase column (e.g., ACQUITY UPLC HSS T3, 50 × 2.1, 1.8 μm).[9]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).[9]
-
Flow Rate: Typically in the range of 0.3-0.7 mL/min.[9]
-
Detection: Mass spectrometry with multiple reaction monitoring (MRM) for high selectivity and sensitivity.
Pharmacology and Mechanism of Action
25I-NBMD is a potent partial agonist at the human serotonin 5-HT₂ₐ receptor.[2] Its high affinity makes it a valuable tool for investigating the structure and function of this receptor.[2]
| Pharmacological Parameter | Value | Receptor | Reference(s) |
| Binding Affinity (Kᵢ) | 0.049 - 0.21 nM | Human 5-HT₂ₐ | [1] |
| Functional Activity (EC₅₀) | 8.2 nM | Human 5-HT₂ₐ | [1] |
5-HT₂ₐ Receptor Signaling Pathway
The 5-HT₂ₐ receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G₁₁ protein pathway. Upon activation by an agonist like 25I-NBMD, the receptor initiates an intracellular signaling cascade.
Caption: 5-HT₂ₐ receptor signaling pathway activated by 25I-NBMD.
This guide provides a foundational understanding of the synthesis and characterization of 25I-NBMD hydrochloride. Researchers should always adhere to appropriate laboratory safety protocols and handle all chemical substances with care. The provided experimental protocol is a representative example and may require optimization for specific laboratory conditions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 25I-NBMD hydrochloride | 1539266-14-2 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 25I-NBMD - Wikipedia [en.wikipedia.org]
- 6. Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): Clinical Case with Unique Confirmatory Testing - PMC [pmc.ncbi.nlm.nih.gov]
